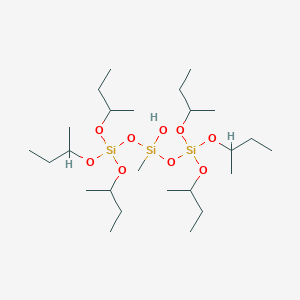
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is a complex organosilicon compound It is characterized by the presence of butyl groups, a hydroxy group, and a silanediyl bisorthosilicate structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate typically involves the reaction of butyl-substituted silanes with orthosilicic acid derivatives. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These methods ensure consistent quality and yield of the compound. The use of advanced purification techniques, such as distillation and chromatography, is also common to achieve high purity levels.
Analyse Chemischer Reaktionen
Types of Reactions
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying silicon-based biochemistry.
Industry: Used in the production of advanced materials, such as coatings and adhesives, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds, while the silanediyl bisorthosilicate structure can interact with other silicon-based compounds. These interactions can influence the compound’s reactivity and stability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hexabutan-2-yl chloro(methyl)silanediyl bisorthosilicate: Similar structure but with a chloro group instead of a hydroxy group.
Hexabutan-2-yl ethoxy(methyl)silanediyl bisorthosilicate: Contains an ethoxy group instead of a hydroxy group.
Uniqueness
Hexabutan-2-yl hydroxy(methyl)silanediyl bisorthosilicate is unique due to its hydroxy group, which imparts different chemical properties compared to its chloro and ethoxy analogs. This uniqueness makes it valuable for specific applications where hydrogen bonding and reactivity with other compounds are important.
Eigenschaften
CAS-Nummer |
60711-46-8 |
|---|---|
Molekularformel |
C25H58O9Si3 |
Molekulargewicht |
587.0 g/mol |
IUPAC-Name |
tributan-2-yl [hydroxy-methyl-tri(butan-2-yloxy)silyloxysilyl] silicate |
InChI |
InChI=1S/C25H58O9Si3/c1-14-20(7)27-36(28-21(8)15-2,29-22(9)16-3)33-35(13,26)34-37(30-23(10)17-4,31-24(11)18-5)32-25(12)19-6/h20-26H,14-19H2,1-13H3 |
InChI-Schlüssel |
MTJUIHPXEASDNM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)O[Si](OC(C)CC)(OC(C)CC)O[Si](C)(O)O[Si](OC(C)CC)(OC(C)CC)OC(C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[(2-methylpropyl)amino]but-2-enoate](/img/structure/B14616876.png)

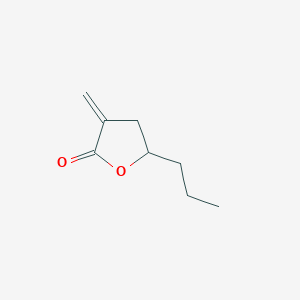
![2,3,8,9-Tetrakis(4-methoxyphenyl)pyrazino[2,3-F]quinoxaline](/img/structure/B14616912.png)
![4-Butylphenyl 4'-propoxy[1,1'-biphenyl]-4-carboxylate](/img/structure/B14616913.png)
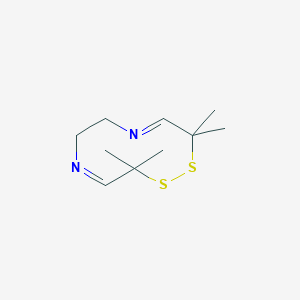
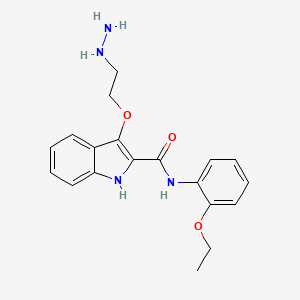
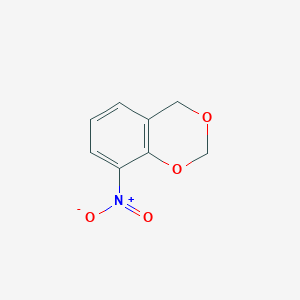
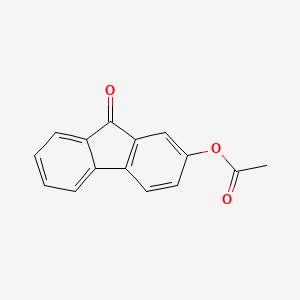

![2-[(2,2-Dichlorocyclopropyl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14616942.png)
![2-[3-(2-Hydroxy-3-nitrophenyl)acryloyl]benzoato(2-)](/img/structure/B14616947.png)
![Carbamic chloride, ethyl[2-(hexyloxy)phenyl]-](/img/structure/B14616960.png)
![6-Bromo-2-[2-(4-bromophenyl)ethenyl]-1H-indole](/img/structure/B14616964.png)
